molecular formula C12H23NO2S2 B1244792 S-(2-Methylpropionyl)-dihydrolipoamide-E

S-(2-Methylpropionyl)-dihydrolipoamide-E

Cat. No. B1244792
M. Wt: 277.5 g/mol
InChI Key: UEFURMXXHJCLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Methylpropionyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, S-(2-methylpropionyl)-dihydrolipoamide-e is considered to be a fatty amide lipid molecule. S-(2-Methylpropionyl)-dihydrolipoamide-e is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(2-Methylpropionyl)-dihydrolipoamide-e has been primarily detected in urine. Within the cell, S-(2-methylpropionyl)-dihydrolipoamide-e is primarily located in the membrane (predicted from logP) and cytoplasm. S-(2-Methylpropionyl)-dihydrolipoamide-e participates in a number of enzymatic reactions. In particular, S-(2-Methylpropionyl)-dihydrolipoamide-e can be biosynthesized from 2-methyl-1-hydroxypropyl-THPP through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, S-(2-Methylpropionyl)-dihydrolipoamide-e can be biosynthesized from lipoamide through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, S-(2-methylpropionyl)-dihydrolipoamide-e is involved in the valine, leucine and isoleucine degradation pathway. S-(2-Methylpropionyl)-dihydrolipoamide-e is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, the propionic acidemia pathway, 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, and 3-hydroxyisobutyric acid dehydrogenase deficiency.
S(8)-(2-methylpropanoyl)dihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a human metabolite.

Scientific Research Applications

  • Structural Organization and Function in Enzyme Complexes S-(2-Methylpropionyl)-dihydrolipoamide-E is a component of multienzyme complexes like pyruvate dehydrogenase, where it contributes to the core structure and participates in catalytic activities. For instance, studies on the yeast pyruvate dehydrogenase complex have revealed the unique structural organization of this complex, with the S-(2-Methylpropionyl)-dihydrolipoamide-E playing a key role in the enzymatic process (Stoops et al., 1997).

  • Metabolic Biomarkers and Disease Associations S-(2-Methylpropionyl)-dihydrolipoamide-E has been identified as a potential metabolic biomarker in various studies. For example, its presence was noted in the metabolic profiling of newborns with perinatal asphyxia undergoing therapeutic hypothermia, suggesting its involvement in cellular energy metabolism and indicating its potential as a biomarker in clinical settings (Valerio et al., 2022).

  • Role in Enzymatic Reactions and Pathways The compound is crucial in enzymatic reactions, particularly in oxidation and reduction processes. It plays a role in the oxidation of reduced lipoyl substrates, impacting the NAD(+)/NADH ratio and thus influencing physiological control mechanisms in primary metabolism, as demonstrated in dihydrolipoamide dehydrogenase studies (Moxley et al., 2014).

  • Implications in Neurological Conditions Research has also explored the association of components of enzyme complexes, including those involving S-(2-Methylpropionyl)-dihydrolipoamide-E, with neurological diseases such as Parkinson's disease. Genetic studies have indicated possible links between genes encoding these components and the development of such conditions (Kobayashi et al., 1998).

  • Analytical Applications in Metabolomics S-(2-Methylpropionyl)-dihydrolipoamide-E has been used as a marker in metabolomic studies to differentiate conditions like sepsis from systemic inflammatory response syndrome, thereby aiding in diagnosis and assessment of disease severity (Su et al., 2014).

properties

Product Name

S-(2-Methylpropionyl)-dihydrolipoamide-E

Molecular Formula

C12H23NO2S2

Molecular Weight

277.5 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylpropanethioate

InChI

InChI=1S/C12H23NO2S2/c1-9(2)12(15)17-8-7-10(16)5-3-4-6-11(13)14/h9-10,16H,3-8H2,1-2H3,(H2,13,14)

InChI Key

UEFURMXXHJCLJP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)SCCC(CCCCC(=O)N)S

Canonical SMILES

CC(C)C(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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